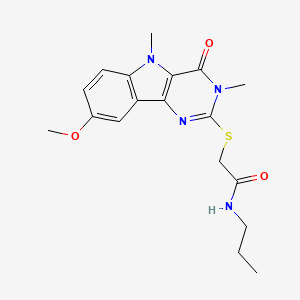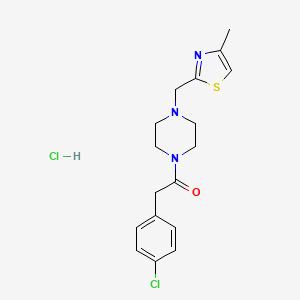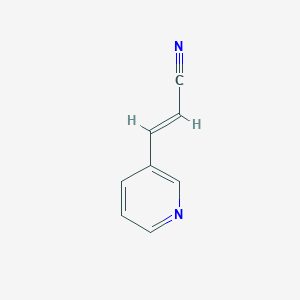
3-(Pyridin-3-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
The compound has been studied for its electronic, optical, and nonlinear optical properties . It exhibits significant potential in nonlinear optics , confirmed by second and third harmonic generation studies . These properties make it suitable for applications in optoelectronic device fabrications , such as optical switching, memory devices, and signal processing.
Electro-Optic Pockels Effect
Due to its high static and dynamic polarizability, which is many-fold higher than that of urea, “3-(Pyridin-3-yl)prop-2-enenitrile” can be used in the electro-optic Pockels effect (EOPE) . This effect is crucial for modulating light in fiber-optic telecommunications and other photonic devices.
Second Harmonic Generation
The compound’s ability to facilitate second harmonic generation (SHG) makes it a candidate for laser frequency doubling . This application is essential in creating green lasers for pointers, projectors, and other display technologies.
Chemosensors
A derivative of the compound has been used to create a turn-on fluorescent pyrene-based chemosensor for Cu(II) ions . This application is significant for environmental monitoring and live cell imaging , where detecting metal ions is crucial.
Herbicidal Activity
Research has been conducted on substituted derivatives for their herbicidal activity . This suggests potential agricultural applications where “3-(Pyridin-3-yl)prop-2-enenitrile” could be used in the synthesis of new herbicides .
Drug Discovery
The compound’s structure is versatile for use in drug discovery . Its unique properties make it suitable for synthesizing pharmacologically active molecules, potentially leading to new treatments for various diseases.
Material Synthesis
Its molecular structure allows for the synthesis of new materials with desired properties. This could lead to innovations in material science , particularly in the development of novel polymers or coatings .
Pharmacological Research
Derivatives of “3-(Pyridin-3-yl)prop-2-enenitrile” have been explored for a wide range of pharmacological activities, including antimicrobial , antifungal , and antitumor applications . This highlights the compound’s importance in medicinal chemistry and drug design.
Wirkmechanismus
Target of Action
The primary target of 3-(Pyridin-3-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.
Mode of Action
3-(Pyridin-3-yl)prop-2-enenitrile acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis, thereby slowing down the glycolytic pathway.
Biochemical Pathways
The compound affects the glycolytic pathway , a series of biochemical reactions that convert glucose into pyruvate, producing ATP in the process . By inhibiting PFKFB3, 3-(Pyridin-3-yl)prop-2-enenitrile reduces the rate of glycolysis, leading to decreased energy production in cells that rely heavily on this pathway, such as cancer cells.
Pharmacokinetics
Its molecular weight (13015 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of PFKFB3 by 3-(Pyridin-3-yl)prop-2-enenitrile leads to a reduction in glycolytic flux and glucose uptake . This can result in decreased energy production in cells that rely heavily on glycolysis, potentially leading to cell death. This makes the compound a potential candidate for cancer treatment, as cancer cells often rely on glycolysis for energy production.
Eigenschaften
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMTMHYYONLOV-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)
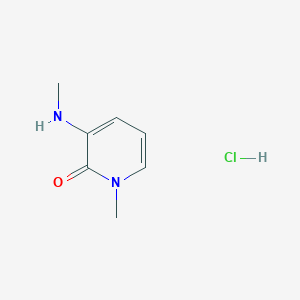
![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)
![3-Ethyl-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2919609.png)


![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)
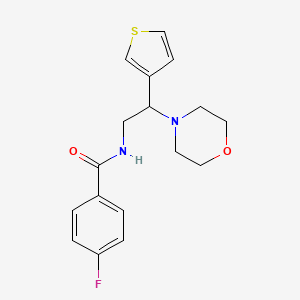
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2919616.png)
